

Enterolactone as a Prognostic Biomarker in Cancer: A Comparative Guide

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Compound Name: Enterolactone

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Enterolactone, a mammalian lignan metabolite derived from dietary plant lignans, has garnered significant attention for its potential role in cancer prevention and prognosis. This guide provides a comprehensive comparison of findings from various studies on the validation of **enterolactone** as a prognostic biomarker in different cancers, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The prognostic value of **enterolactone** has been investigated in several cancer types, with the most robust evidence emerging from studies on breast cancer. The data below summarizes key findings from meta-analyses and large cohort studies.

Breast Cancer

High serum **enterolactone** levels have been consistently associated with improved prognosis in postmenopausal breast cancer patients.

Study (Year)	No. of Participants	Endpoint	Comparison	Hazard Ratio (HR) / Odds Ratio (OR) (95% CI)	Citation
Meta-analysis (2021)	18,053	All-Cause Mortality (Postmenopausal)	Highest vs. Lowest Enterolactone	0.73 (0.58-0.91)	[1]
Meta-analysis (2021)	18,053	Breast Cancer-Specific Mortality (Postmenopausal)	Highest vs. Lowest Enterolactone	0.72 (0.60-0.87)	[1]
Meta-analysis (2021)	18,053	All-Cause Mortality (Premenopausal)	Highest vs. Lowest Enterolactone	1.57 (1.11-2.23)	[1]
Meta-analysis (2014)	5 studies	All-Cause Mortality (Postmenopausal)	High vs. Low Lignan Exposure	0.57 (0.42-0.78)	[2]
Meta-analysis (2014)	5 studies	Breast Cancer-Specific Mortality (Postmenopausal)	High vs. Low Lignan Exposure	0.54 (0.39-0.75)	[2]
Cohort Study (2011)	300	All-Cause & Cancer-Specific Mortality (Early Stage)	≥ 10 nmol/L vs. < 10 nmol/L	Decreased risk with higher levels	[3]

Nested Case-Control (2008)	366 cases, 733 controls	Breast Cancer Risk (ER α +/ER β -)	>16 nmol/L vs. \leq 16 nmol/L	OR: 0.73 (0.55-0.97) / 0.60 (0.42-0.84)	[4]
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Prostate Cancer

The evidence for **enterolactone** as a prognostic biomarker in prostate cancer is less clear, with studies reporting conflicting results.

Study (Year)	No. of Participants	Endpoint	Comparison	Hazard Ratio (HR) / Odds Ratio (OR) (95% CI)	Citation
Cohort Study (2017)	1,390	All-Cause Mortality	20 nmol/L increase	0.95 (0.90-1.02)	[5]
Cohort Study (2017)	1,390	Prostate Cancer-Specific Mortality	20 nmol/L increase	0.98 (0.92-1.05)	[5]
Nested Case-Control (2005)	265 cases, 525 controls	Prostate Cancer Risk	Quartiles	No significant association	[6]
Nested Case-Control (2003)	214 cases, 214 controls	Prostate Cancer Risk	Quartiles	No significant association	[7]

Colorectal Cancer

Limited and inconsistent findings are available for the prognostic role of **enterolactone** in colorectal cancer.

Study (Year)	No. of Participants	Endpoint	Comparison	Incidence Rate Ratio (IRR) (95% CI)	Citation
Case-Cohort Study (2007)	244 colon cases, 137 rectal cases	Colon Cancer Risk (Women)	Doubling of enterolactone	0.76 (0.60-0.96)	[8]
Case-Cohort Study (2007)	244 colon cases, 137 rectal cases	Rectal Cancer Risk (Men)	Doubling of enterolactone	1.74 (1.25-2.44)	[8]
Case-Control Study (2019)	115 CRC patients, 76 controls	Colon Cancer	Patients vs. Controls	Lower levels in colon cancer patients	[3]

Experimental Protocols

Accurate quantification of **enterolactone** in biological samples is crucial for its validation as a biomarker. The two most common methods are Time-Resolved Fluoroimmunoassay (TR-FIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Enterolactone Measurement by Time-Resolved Fluoroimmunoassay (TR-FIA)

This method is suitable for large-scale epidemiological studies.

Sample Preparation:

- To 200 μ L of plasma, add 200 μ L of acetate buffer (0.1 M, pH 5.0) containing β -glucuronidase (0.2 U/mL) and sulfatase (2 U/mL).
- Incubate overnight at 37°C to hydrolyze **enterolactone** conjugates.
- Extract free **enterolactone** twice with 1.5 mL of diethyl ether.

- Combine the ether phases and evaporate to dryness in a 45°C water bath.
- Reconstitute the residue in 200 µL of assay buffer.

Immunoassay Procedure:

- Pipette 20 µL of standards and prepared samples in duplicate into antibody-coated microtiter wells.
- Add 100 µL of diluted anti-**enterolactone** antibody to each well.
- Add 100 µL of europium-labeled **enterolactone** tracer solution to each well.
- Incubate on a shaker for 90 minutes at room temperature.
- Wash the wells four times with a plate washer.
- Add 100 µL of enhancement solution to each well.
- Incubate on a shaker for 5 minutes at room temperature.
- Measure the time-resolved fluorescence.

Enterolactone Measurement by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity and can quantify conjugated and free forms of **enterolactone** directly.^{[9][10]}

Sample Preparation:

- For total **enterolactone**, perform enzymatic hydrolysis as described for TR-FIA.^[9]
- For direct quantification of conjugates, use a simple protein precipitation or solid-phase extraction (SPE) step.^[10]
- A common approach involves adding acetonitrile to plasma to precipitate proteins, followed by centrifugation.

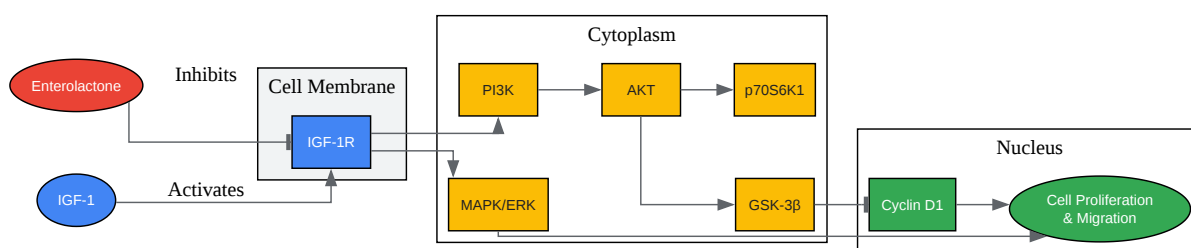
LC-MS/MS Analysis:

- Chromatography: Use a C18 reversed-phase column with a gradient elution, typically with a mobile phase consisting of water and acetonitrile with a small percentage of formic acid.[11]
- Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ionization mode.
- Quantification: Use multiple reaction monitoring (MRM) to detect the specific transitions for **enterolactone** and its internal standard (e.g., ¹³C-labeled **enterolactone**).

Signaling Pathways and Experimental Workflows

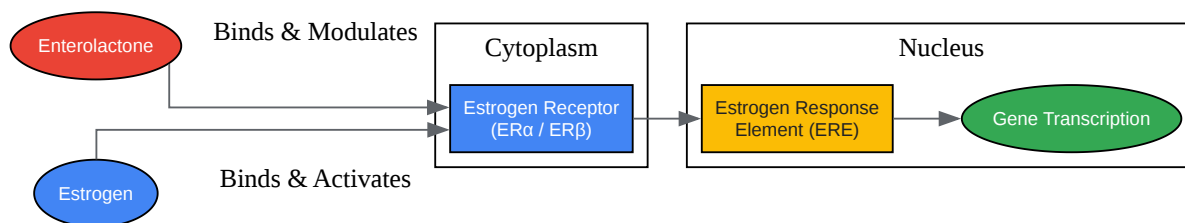
Enterolactone's Impact on Cancer Signaling Pathways

Enterolactone has been shown to modulate key signaling pathways involved in cancer progression.



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Figure 1: Enterolactone inhibits IGF-1R signaling in prostate cancer cells.[5]

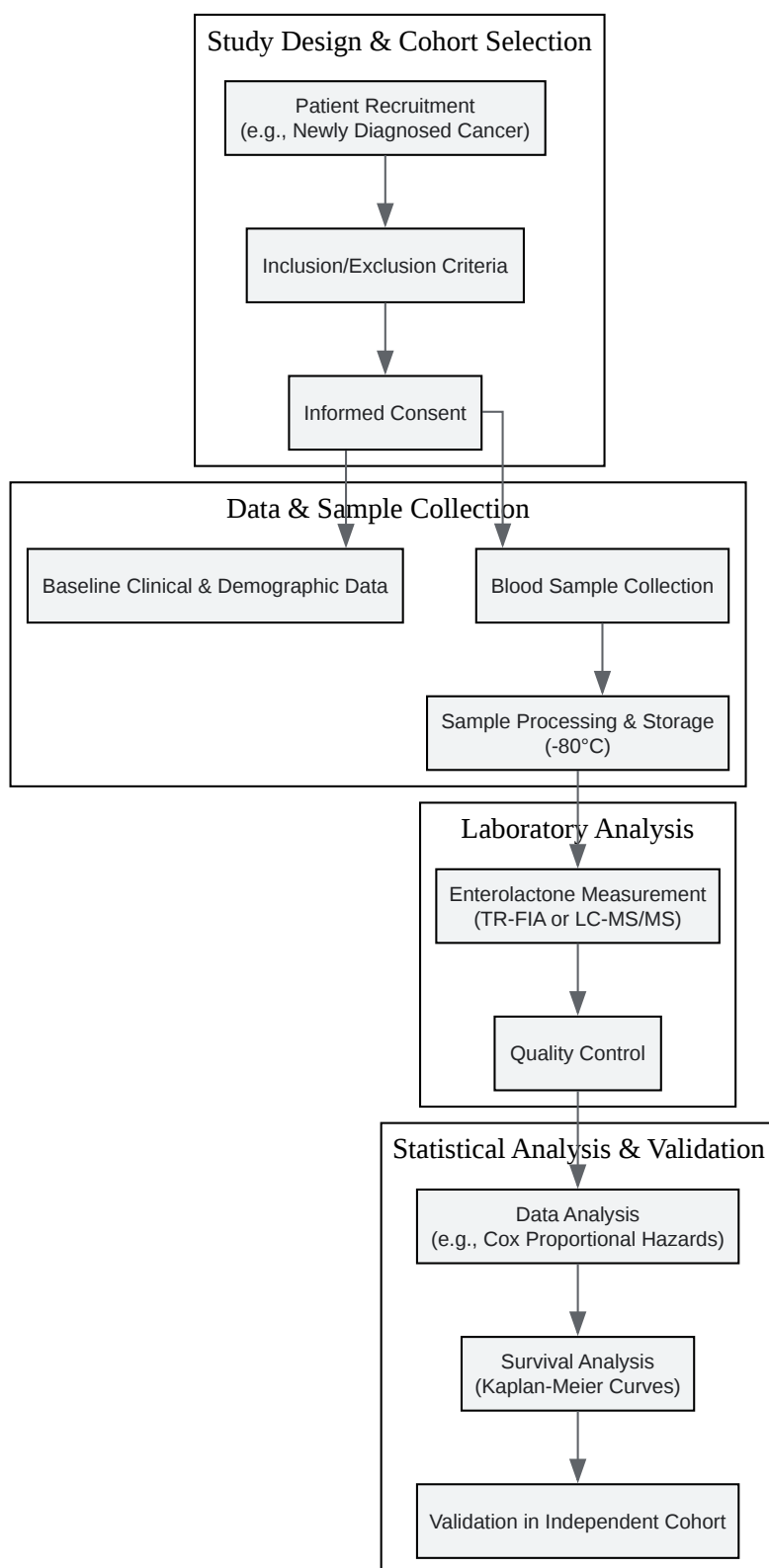


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Figure 2: Enterolactone modulates estrogen receptor signaling.

Experimental Workflow for a Prognostic Biomarker Study

The validation of **enterolactone** as a prognostic biomarker typically follows a structured workflow.



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Figure 3: General workflow for a prognostic biomarker validation study.

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